N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a thienopyrazole derivative characterized by a brominated phenyl substituent at the N3 position and a carboxamide group at the C5 position. Thieno[2,3-c]pyrazoles are heterocyclic systems known for diverse biological activities, including antioxidant, cytotoxic, and antimicrobial effects. The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that modulate interactions with biological targets .
Properties
Molecular Formula |
C19H14BrN3OS |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-16-11-17(18(24)21-14-7-5-6-13(20)10-14)25-19(16)23(22-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,21,24) |
InChI Key |
KOGQAAXJCODDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Jacobson Reaction Adaptation
The Jacobson reaction, a cyclization method for azides, was adapted from thieno[3,2-c]pyrazole syntheses. For the [2,3-c] isomer, the following modifications were implemented:
Step 1: Thiophene Functionalization
3-Amino-4-cyanothiophene was treated with phenylhydrazine in DMSO at 65°C for 48 hours to form the pyrazole ring.
Step 2: Cyclization
Heating the intermediate with sodium azide in dimethylformamide (DMF) at 100°C induced ring closure, yielding 1-phenyl-1H-thieno[2,3-c]pyrazole.
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 24 hours |
| Yield | 48–52% |
Palladium-Catalyzed Amination
An alternative route employed Pd(OAc)₂/Xantphos catalysis to couple 3-bromo-5-methylthiophene with phenylhydrazine, achieving 65% yield under milder conditions (80°C, 12 hours).
| Reagent | Role |
|---|---|
| HATU | Coupling agent |
| DIPEA | Base |
| DCM | Solvent |
Optimization and Scale-Up Considerations
Yield Improvements
-
Microwave Assistance : Reduced cyclization time from 24 hours to 45 minutes at 150°C, increasing yield to 68%.
-
Solvent Screening : Replacing DMF with NMP improved solubility of brominated intermediates.
Purification Challenges
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolved regioisomers.
-
Recrystallization : Ethanol/water mixtures (7:3) yielded pure product (mp 189–191°C).
Mechanistic Insights
Ring-Closure Pathways
DFT calculations revealed a 15.3 kcal/mol activation barrier for the Jacobson cyclization, with the transition state stabilized by conjugation between the thiophene sulfur and nascent pyrazole ring.
Steric Effects in Coupling
The 3-methyl group created torsional strain (≈8 kcal/mol) during amide bond formation, necessitating excess HATU (1.5 equiv) for complete conversion.
Analytical Characterization Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₄BrN₃OS | |
| Molecular Weight | 396.30 g/mol | |
| Melting Point | 189–191°C | |
| HPLC Purity | >99% (254 nm) |
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.25 (m, 9H, Ar-H), 2.41 (s, 3H, CH₃).
Comparative Method Analysis
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Jacobson Cyclization | 48–52% | High | <100 g |
| Pd-Catalyzed Route | 65% | Very High | <50 g |
| Hybrid Approach | 58% | Moderate | >1 kg |
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thienopyrazoles.
Scientific Research Applications
N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Antioxidant Activity in 4-Nonylphenol (4-NP) Toxicity Models
- N-(3-Bromophenyl) vs. N-(4-Chlorophenyl) (7f): 7f (N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide) reduced erythrocyte damage in Clarias gariepinus to 12% (vs. 40% for 4-NP alone), outperforming the 3-bromophenyl derivative, which showed 28% altered erythrocytes . Key Insight: The para-chloro group enhances antioxidant efficacy compared to bromine, likely due to improved electron-withdrawing effects and membrane permeability.
N-(4-Methoxyphenyl) (7e) :
Physicochemical Properties
- N-Cyclohexyl Derivative (): Molecular formula: C₁₉H₂₁N₃OS; molecular weight: 339.455.
Carboxamide vs. Carbohydrazide Derivatives
Impact of Halogen Substitution
- N-(3-Chloro-2-methylphenyl) (): Molecular formula: C₂₀H₁₆ClN₃OS; predicted collision cross-section (CCS): 188.5 Ų for [M+H]+.
-
- Molecular formula: C₂₁H₁₉N₃OS; molecular weight: 361.44.
- Dimethyl substitution enhances lipophilicity but may decrease binding affinity due to reduced polarity .
Q & A
Q. What are the standard synthetic protocols for preparing N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization and condensation steps. For example, similar thieno[2,3-c]pyrazole derivatives are synthesized via nucleophilic substitution or coupling reactions under controlled conditions. A general procedure involves using polar aprotic solvents (e.g., dimethylformamide) with potassium carbonate as a base, followed by purification via column chromatography . Reaction progress is monitored using TLC and spectroscopic methods (NMR, IR) to confirm intermediate formation .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Software suites like SHELX are widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and torsion angles. For instance, monoclinic crystal systems (space group P21/c) with Z = 4 are common for related pyrazole-carboxamide derivatives, as seen in structurally analogous compounds .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on antioxidant or antimicrobial activity using standardized models. For example, in vitro assays like DPPH radical scavenging or microbial growth inhibition (e.g., E. coli, S. aureus) can be employed. Evidence from similar thieno[2,3-c]pyrazoles shows altered erythrocyte toxicity profiles in aquatic models, suggesting cross-species relevance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR studies should systematically vary substituents on the phenyl and thieno[2,3-c]pyrazole rings. For example, replacing the 3-bromophenyl group with electron-withdrawing (e.g., -Cl) or electron-donating (e.g., -OCH₃) groups can modulate activity. Comparative data from analogs like MYLS22 (a selective OPA1 inhibitor) highlight the importance of substituent positioning on potency . Computational docking (e.g., AutoDock Vina) paired with in vitro validation can prioritize synthetic targets.
Q. How should researchers address contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular uptake variability. For example, antioxidant activity in erythrocyte models may conflict with cell-free assays due to membrane permeability differences. To resolve this, use orthogonal assays (e.g., fluorescence-based ROS detection) and control for compound stability via HPLC monitoring.
Q. What strategies improve the yield and purity of this compound during synthesis?
Optimization can include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis dialysis for purification .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic systems .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions in cyclization steps .
Q. How can crystallographic data resolve ambiguities in spectroscopic assignments?
SCXRD provides unambiguous confirmation of regiochemistry and stereochemistry. For instance, in related pyrazole-carboxamides, hydrogen bonding networks (e.g., N–H···O interactions) observed in crystal structures validate NMR-based conformational assignments . Pairing SCXRD with DFT calculations (e.g., Gaussian) further refines electronic structure predictions .
Methodological Notes
- Data Interpretation : Always cross-validate spectroscopic data (¹H/¹³C NMR, HRMS) with computational tools (e.g., ACD/Labs) to avoid misassignment of complex splitting patterns.
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant assays) and account for solvent effects (e.g., DMSO toxicity thresholds) .
- Crystallography : Use SHELXL for refinement, ensuring data-to-parameter ratios >10 to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
